3-(3-Bromo-2-hydroxy-5-methylanilino)-2-methoxy-2-methyl-3-oxopropanoic acid
Description
3-(3-Bromo-2-hydroxy-5-methylanilino)-2-methoxy-2-methyl-3-oxopropanoic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a brominated aromatic ring, hydroxyl and methoxy groups, and a carboxylic acid moiety
Properties
IUPAC Name |
3-(3-bromo-2-hydroxy-5-methylanilino)-2-methoxy-2-methyl-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO5/c1-6-4-7(13)9(15)8(5-6)14-10(16)12(2,19-3)11(17)18/h4-5,15H,1-3H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOOAODURNZUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)NC(=O)C(C)(C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-hydroxy-5-methylanilino)-2-methoxy-2-methyl-3-oxopropanoic acid typically involves multiple steps, starting from commercially available precursors
Bromination: The initial step involves the bromination of 2-hydroxy-5-methylaniline using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Esterification: The brominated product is then subjected to esterification with methanol in the presence of an acid catalyst to introduce the methoxy group.
Hydrolysis and Oxidation: The ester is hydrolyzed to form the corresponding carboxylic acid, which is then oxidized to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2-hydroxy-5-methylanilino)-2-methoxy-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane, depending on the reagents and conditions used.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents.
Esterification: Methanol, ethanol with sulfuric acid or hydrochloric acid as catalysts.
Amidation: Ammonia or primary amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and various esters and amides, depending on the specific reaction conditions.
Scientific Research Applications
3-(3-Bromo-2-hydroxy-5-methylanilino)-2-methoxy-2-methyl-3-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which 3-(3-Bromo-2-hydroxy-5-methylanilino)-2-methoxy-2-methyl-3-oxopropanoic acid exerts its effects depends on its specific application. In biological systems, it may act by binding to active sites of enzymes or receptors, thereby inhibiting their activity. The bromine and hydroxyl groups can form hydrogen bonds or van der Waals interactions with target molecules, while the methoxy and carboxylic acid groups can participate in additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxy-5-methylbenzaldehyde: Shares the brominated aromatic ring and hydroxyl group but lacks the methoxy and carboxylic acid groups.
2-Hydroxy-5-methylaniline: Contains the hydroxyl and methyl groups but lacks the bromine and carboxylic acid functionalities.
3-Bromo-2-methoxybenzoic acid: Similar in having the bromine and carboxylic acid groups but lacks the hydroxyl and anilino functionalities.
Uniqueness
3-(3-Bromo-2-hydroxy-5-methylanilino)-2-methoxy-2-methyl-3-oxopropanoic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-donating (methoxy, hydroxyl) and electron-withdrawing (bromine, carboxylic acid) groups allows for fine-tuning of its chemical properties and interactions with other molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
